An In-Depth Technical Guide to 1-Biphenyl-4-yl-piperazine: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 1-Biphenyl-4-yl-piperazine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Biphenyl-4-yl-piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery. As a derivative of both biphenyl and piperazine, this molecule serves as a key structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1-Biphenyl-4-yl-piperazine, with a focus on its interactions with key neurotransmitter receptors.
Chemical Structure and Properties
1-Biphenyl-4-yl-piperazine, also known as 1-(4-phenylphenyl)piperazine, possesses a molecular structure characterized by a piperazine ring attached to a biphenyl group at the 4-position. This unique combination of a flexible, basic piperazine moiety and a rigid, lipophilic biphenyl scaffold underpins its diverse pharmacological activities.
// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="1.5,0!"]; C1 [label="C", pos="0.5,0.866!"]; C2 [label="C", pos="1,1.732!"]; C3 [label="C", pos="2.5,0.866!"]; C4 [label="C", pos="2,1.732!"]; C_b1 [label="C", pos="-1.5,0!"]; C_b2 [label="C", pos="-2.25,0.866!"]; C_b3 [label="C", pos="-3.75,0.866!"]; C_b4 [label="C", pos="-4.5,0!"]; C_b5 [label="C", pos="-3.75,-0.866!"]; C_b6 [label="C", pos="-2.25,-0.866!"]; C_b7 [label="C", pos="-6,0!"]; C_b8 [label="C", pos="-6.75,0.866!"]; C_b9 [label [label="C"], pos="-8.25,0.866!"]; C_b10 [label="C", pos="-9,0!"]; C_b11 [label="C", pos="-8.25,-0.866!"]; C_b12 [label="C", pos="-6.75,-0.866!"]; H1 [label="H", pos="1.8,-0.5!"];
// Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C4; C4 -- C3; C3 -- N1; N1 -- C_b1; C_b1 -- C_b2; C_b2 -- C_b3; C_b3 -- C_b4; C_b4 -- C_b5; C_b5 -- C_b6; C_b6 -- C_b1; C_b4 -- C_b7; C_b7 -- C_b8; C_b8 -- C_b9; C_b9 -- C_b10; C_b10 -- C_b11; C_b11 -- C_b12; C_b12 -- C_b7; N2 -- H1;
// Aromatic rings {rank=same; C_b1; C_b2; C_b3; C_b4; C_b5; C_b6;} {rank=same; C_b7; C_b8; C_b9; C_b10; C_b11; C_b12;} } Figure 1: 2D structure of 1-Biphenyl-4-yl-piperazine.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Biphenyl-4-yl-piperazine is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| IUPAC Name | 1-([1,1'-biphenyl]-4-yl)piperazine | [1] |
| CAS Number | 180698-19-5 | [2] |
| Molecular Formula | C₁₆H₁₈N₂ | [2] |
| Molecular Weight | 238.33 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 142-143 °C | |
| Boiling Point | 407.5 °C at 760 mmHg (for 2-{[1,1'-Biphenyl]-4-yl}piperazine) | [5] |
| Solubility | Soluble in organic solvents such as ethanol and methylene chloride.[4] Piperazine itself is highly soluble in water and also soluble in ethanol and methanol.[6][7] | |
| pKa | The pKa values for the parent piperazine are 5.35 and 9.73 at 25 °C.[8] For 1-aryl-4-propylpiperazines, ortho-substitution on the phenyl ring generally increases basicity, while meta- and para-substitution slightly decreases it.[2] |
Structural Characteristics
Key structural features include:
-
Piperazine Ring Conformation: The piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles.[9][11][12]
-
Biphenyl Moiety: The two phenyl rings of the biphenyl group are generally not coplanar. The dihedral angle between the rings in related structures has been observed to be around 23-26 degrees.[3] This twist is a result of steric hindrance between the ortho-hydrogens on the two rings.
-
Relative Orientation: The aryl group in 1-arylpiperazines can occupy either an axial or equatorial position relative to the piperazine ring. The bioactive conformation at serotonin receptors is suggested to be one where the two rings are relatively coplanar.[11][13]
Synthesis of 1-Biphenyl-4-yl-piperazine
The synthesis of 1-arylpiperazines, including 1-Biphenyl-4-yl-piperazine, is a well-established area of organic chemistry. Several synthetic strategies can be employed, with the most common being transition metal-catalyzed cross-coupling reactions.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination: [13][14][15]
-
Reactants: To an oven-dried reaction vessel is added 4-bromobiphenyl (1 equivalent), piperazine (1.2-2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., RuPhos, 2-10 mol%), and a base (e.g., sodium tert-butoxide, 1.5-3 equivalents).
-
Solvent: Anhydrous dioxane is added as the solvent.
-
Reaction Conditions: The reaction mixture is heated to 100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 1-24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 1-Biphenyl-4-yl-piperazine.
General Procedure for Ullmann Condensation: [7][15][16]
-
Reactants: In a reaction flask, an aryl halide (e.g., 4-iodobiphenyl, 1 equivalent) is combined with piperazine (1.5-3 equivalents), a copper catalyst (e.g., copper(I) iodide, 5-20 mol%), and a base (e.g., potassium carbonate or sodium methoxide, 2-4 equivalents).
-
Solvent: A high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used.
-
Reaction Conditions: The mixture is heated to a high temperature (typically 100-200 °C) and stirred for several hours to days.
-
Work-up and Purification: The work-up and purification procedures are similar to those described for the Buchwald-Hartwig amination, involving extraction and chromatographic purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of δ 7.0-8.0 ppm. The protons on the piperazine ring will appear as multiplets in the aliphatic region, generally between δ 2.5-3.5 ppm. The integration of these signals will correspond to the number of protons in each environment. For example, in 1-phenylpiperazine, the piperazine protons appear as multiplets around δ 3.07 and δ 2.95 ppm.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule. The aromatic carbons of the biphenyl moiety are expected to resonate in the δ 120-150 ppm region. The carbons of the piperazine ring will appear further upfield, typically in the δ 40-60 ppm range. For instance, the piperazine carbons in 1-(4-chlorophenyl)piperazine appear around δ 45 and 50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Biphenyl-4-yl-piperazine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H Stretching: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine in the piperazine ring.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, 1-Biphenyl-4-yl-piperazine is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (238.33 g/mol ). The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting the piperazine and biphenyl moieties. Common fragments for phenylpiperazine derivatives include ions at m/z 119, 70, and 56.[17]
Biological Activity and Signaling Pathways
The biological significance of 1-Biphenyl-4-yl-piperazine and its derivatives lies primarily in their interactions with neurotransmitter receptors in the central nervous system, particularly serotonin (5-HT) and dopamine (D₂) receptors. These interactions make them valuable scaffolds for the development of antipsychotic, antidepressant, and anxiolytic agents.[18][19]
Serotonin Receptor Interactions
Derivatives of 1-biphenyl-piperazine have shown significant affinity for various serotonin receptor subtypes.
-
5-HT₁ₐ Receptors: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT₁ₐ receptor, a mechanism associated with anxiolytic and antidepressant effects.[6][20]
-
5-HT₇ Receptors: 1-(2-Biphenyl)piperazine derivatives have been identified as potent and selective ligands for the 5-HT₇ receptor. For instance, 1-[2-(4-methoxyphenyl)phenyl]piperazine is a potent 5-HT₇ receptor antagonist with a Ki of 2.6 nM.[5][21] Antagonism at this receptor is being explored as a novel strategy for the treatment of depression.
Dopamine Receptor Interactions
The dopamine D₂ receptor is a primary target for antipsychotic medications. Many atypical antipsychotics exhibit a combination of D₂ receptor antagonism and 5-HT₁ₐ receptor agonism. The 1-aryl-4-(biarylmethylene)piperazine scaffold, which is structurally related to 1-Biphenyl-4-yl-piperazine, has been a key area of research in the development of such dual-acting agents.[19]
Quantitative Biological Data
While specific binding affinities for 1-Biphenyl-4-yl-piperazine are not extensively reported, data for closely related analogs highlight the potential of this scaffold (Table 2).
| Compound | Receptor | Affinity (Ki, nM) | Activity | Source |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₇ | 2.6 | Antagonist | [5][21] |
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT₁ₐ | 476 | Low Affinity | [5][21] |
| Various 1-(substitutedphenyl)-4-propylpiperazines | D₂ | 349 - 7522 | Low Affinity | [22] |
| Various 1-(substitutedphenyl)-4-propylpiperazines | D₃ | 96 - 1413 | Low to Moderate Affinity | [22] |
Conclusion
1-Biphenyl-4-yl-piperazine represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutics targeting the central nervous system. Its unique combination of structural features allows for potent and selective interactions with key neurotransmitter receptors, particularly those of the serotonin and dopamine systems. Further research into the synthesis of novel derivatives and a more detailed elucidation of the structure-activity relationships will undoubtedly lead to the development of new and improved treatments for a range of neurological and psychiatric disorders. This technical guide provides a foundational understanding of the chemical and biological properties of 1-Biphenyl-4-yl-piperazine to aid researchers in this endeavor.
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